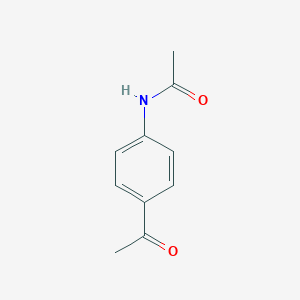

N-(4-Acetylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHHDJTILFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181657 | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-21-3 | |

| Record name | N-(4-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-acetylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV24XB4VZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and spectral data. Furthermore, it explores the compound's role as a versatile building block in the synthesis of various biologically active molecules and discusses the broader therapeutic potential of the acetamide scaffold. This guide is intended to be a valuable resource for researchers and professionals engaged in pharmaceutical research and development.

Chemical Identity

This compound, also known by its common synonym 4'-acetamidoacetophenone, is a disubstituted benzene derivative. It features both an acetyl group and an acetamido group at the para positions of the phenyl ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2719-21-3[1][2] |

| Molecular Formula | C₁₀H₁₁NO₂[1][2] |

| Synonyms | p-Acetylaminoacetophenone, 4'-Acetamidoacetophenone, N-(p-acetylphenyl)acetamide[2] |

| InChIKey | WECHHDJTILFYQT-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C[4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 177.20 g/mol | [1][3] |

| Melting Point | 169 °C | [3] |

| LogP | 1.24 | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane. | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 4-aminoacetophenone. The following is a representative experimental protocol for this transformation.

Experimental Workflow for the Synthesis of this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Aminoacetophenone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.

Spectral Data

The structural confirmation of this compound is typically performed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectrum | The IR spectrum is available from the NIST Chemistry WebBook.[2] Expected peaks would include C=O stretching for the ketone and amide, N-H stretching, and aromatic C-H stretching. |

| Mass Spectrum | An electron ionization mass spectrum is also available from the NIST Chemistry WebBook.[2] The molecular ion peak (M+) would be expected at m/z = 177. |

| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the two methyl groups, the aromatic protons, and the amide N-H proton. |

| ¹³C NMR | The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the acetyl and acetamido groups, the aromatic carbons, and the methyl carbons. |

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. The acetamide scaffold is present in numerous biologically active molecules.

Derivatives of acetamide have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Phenylacetamide derivatives have been explored for their cytotoxic effects against various cancer cell lines, often inducing apoptosis.[6]

-

Anti-inflammatory Agents: The acetamide moiety is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors.[7]

-

Antioxidant Activity: Certain acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.[8]

-

Anticonvulsant Properties: N-phenylacetamide derivatives have been synthesized and evaluated for their potential in treating epilepsy.[9]

The presence of two reactive functional groups, the ketone and the amide, in this compound allows for diverse chemical modifications, making it a valuable building block for combinatorial chemistry and the generation of compound libraries for drug screening.

Representative Signaling Pathway

The biological activity of phenylacetamide derivatives has been linked to the modulation of key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells. A proposed mechanism often involves the regulation of apoptotic proteins.

Proposed Apoptotic Signaling Pathway for Phenylacetamide Derivatives

Caption: A simplified diagram of a proposed apoptotic signaling pathway induced by certain phenylacetamide derivatives.

This guide provides a foundational understanding of this compound for its application in research and development. For further detailed information, consulting the cited literature is recommended.

References

- 1. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetamidoacetophenone [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. archivepp.com [archivepp.com]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Acetylphenyl)acetamide: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)acetamide, a readily accessible synthetic building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a reactive acetyl group and an acetamido moiety, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the multifaceted role of this compound in drug discovery, detailing its synthesis, chemical reactivity, and application in the development of novel therapeutic agents across various disease areas. Through a comprehensive review of key studies, this document aims to provide researchers and drug development professionals with a thorough understanding of the potential of this valuable synthetic intermediate.

Chemical Properties and Synthesis

This compound, also known as Acetaminophen impurity C, is a solid with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.19 g/mol . Its structure features a para-substituted benzene ring with an acetyl group and an acetamido group, which are key to its utility as a synthetic building block.

The synthesis of this compound is typically achieved through the acylation of 4-aminoacetophenone. A common laboratory-scale procedure involves the reaction of 4-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Applications in Medicinal Chemistry

The this compound core has been extensively utilized in the design and synthesis of a wide range of therapeutic agents. The acetyl and acetamido groups serve as convenient handles for chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents. The core structure has been incorporated into molecules targeting various cancer-related pathways. For instance, novel thiazole-(benz)azole derivatives incorporating the this compound moiety have been synthesized and evaluated for their anticancer activity against A549 and C6 tumor cell lines.[1] Some of these compounds have demonstrated the ability to induce apoptosis in cancer cells.[1]

Another study focused on the synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties, which also exhibited significant anticancer activity.[1] Furthermore, the this compound scaffold has been used to develop inhibitors of key kinases involved in cancer progression, such as FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases.[2][3]

Anti-inflammatory and Analgesic Agents

The structural similarity of this compound to paracetamol (acetaminophen) has inspired the development of novel anti-inflammatory and analgesic agents. By modifying the core structure, researchers have aimed to create compounds with improved efficacy and reduced toxicity profiles. For example, N-phenyl-acetamide sulfonamide derivatives have been designed as non-hepatotoxic analgesic candidates.[4] Additionally, esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids have been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities.[5]

Antiviral Agents

The versatility of the this compound scaffold extends to the development of antiviral agents. Researchers have synthesized uracil derivatives bearing an N-(4-phenoxyphenyl)acetamide moiety at the N3 position of the pyrimidine ring.[6] These compounds have demonstrated high inhibitory activity against the replication of human cytomegalovirus (HCMV).[6] The general strategy in developing many antiviral drugs is to create nucleoside analogues that terminate the elongation of the viral DNA chain during replication.[7]

Other Therapeutic Areas

The application of this compound as a building block is not limited to the aforementioned areas. Its derivatives have also been explored as:

-

Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and shown to act as Factor VIIa inhibitors.[8]

-

Anticonvulsants: Novel 4-quinazolinone derivatives incorporating amino acids have been designed based on structural features known for anticonvulsant activity.[9]

-

Antibacterial Agents: The chloroacetamide derivative of this compound has been used as a precursor for the synthesis of various heterocyclic scaffolds with antibacterial properties.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the synthetic utility and biological activity of this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives

| Compound | Derivative Type | Yield (%) | Melting Point (°C) | Reference |

| 2-[(4-acetylphenyl) amino]-N-[4-(1,3-thiazol-2-yl) phenyl] acetamide | Anticoagulant | 96.00 | 120-122 | [8] |

| N-Metanitrobenzoyl-4-biphenyl acetamide | Anti-inflammatory | 90.42 | 132-134 | [11] |

| 2-(4-Formylphenoxy)-N-(4-chlorophenyl)acetamide | General Intermediate | 80 | - | [12] |

| N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide | General Intermediate | 68 | - | [12] |

Table 2: Biological Activity of Selected this compound Derivatives

| Compound | Target/Activity | Cell Line/Model | IC₅₀/ED₅₀ (µM or mg/kg) | Reference |

| CHMFL-FLT3-335 | FLT3-ITD Kinase Inhibitor | MV4-11 (AML) | 0.008 | [2] |

| LASSBio-1300 (5e) | Analgesic | Writhing Test (mice) | ID₅₀ = 5.81 µmol/kg | [4] |

| Compound 5f | Anticonvulsant | MES Test (mice) | ED₅₀ = 28.90 mg/kg | [9] |

| Compound 6f | Anticancer | A549 | - | [1] |

| Compound 6g | Anticancer | C6 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of N-Substituted (4-Biphenyl)amides

This protocol describes a general method for synthesizing N-substituted amides from a biphenyl acetic acid precursor, which shares a similar amide synthesis step with derivatives of this compound.

-

Preparation of 4-Biphenyl Acetyl Chloride: Dissolve 4-biphenyl acetic acid (500 mg) in dry benzene (10 mL) in a 50 mL round-bottom flask. Add thionyl chloride (1 mL) and reflux the mixture on a water bath for 2-3 hours.[11] The completion of the reaction can be monitored by the cessation of HCl gas evolution. The excess thionyl chloride and benzene are removed under reduced pressure to yield 4-biphenyl acetyl chloride as an oily mass.[11]

-

Amide Formation: To the freshly prepared 4-biphenyl acetyl chloride, add a solution of the desired amide (e.g., a substituted benzamide) in a suitable solvent like pyridine.[11] The reaction mixture is stirred, often at room temperature, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is then poured into cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent such as n-hexane to afford the desired N-substituted (4-biphenyl)amide.[11]

Synthesis of 2-[(4-acetylphenyl) amino]-N-[4-(1,3-thiazol-2-yl) phenyl] acetamide (Anticoagulant)

This protocol outlines a three-step synthesis based on the Schotten-Baumann reaction.[8]

-

Step I: Combine chloroacetic acid and a primary aromatic amine in the presence of 10% sodium hydroxide solution.

-

Step II: The product from Step I is refluxed with thionyl chloride for 30 minutes to yield an acid chloride derivative.

-

Step III: The acid chloride is then reacted with another primary aromatic amine to produce the final N-phenyl-2-(phenyl-amino) acetamide derivative.[8]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound.

Caption: General workflow for drug discovery using this compound.

Caption: Inhibition of a kinase signaling pathway by a derivative.

Caption: Conceptual workflow of a nucleoside analog antiviral.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. The ease of its synthesis and the reactivity of its functional groups have enabled the creation of a vast chemical space of derivatives with a wide spectrum of biological activities. The successful development of potent and selective inhibitors for various therapeutic targets underscores the potential of this scaffold in modern drug discovery.

Future research in this area should continue to explore novel modifications of the this compound core to identify new lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold. The continued application of this building block is poised to contribute significantly to the development of new medicines to address unmet medical needs.

References

- 1. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 6. 2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides as a Novel Class of Cytomegalovirus Replication Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. ijper.org [ijper.org]

- 9. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. rsc.org [rsc.org]

N-(4-Acetylphenyl)acetamide Derivatives: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)acetamide, a para-acetylated derivative of acetanilide, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of various this compound derivatives. The information is curated to support researchers and professionals in drug discovery and development by presenting key findings, detailed experimental protocols, and visualizations of relevant pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives are summarized below. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key metric for comparison.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |

| 1b | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |

| 1c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |

| 2a | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | - | [2] |

| 2b | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | - | [2] |

| 3a | Thiazole-(benz)azole derivative (5-chloro-benzimidazole) | A549 (Lung) | Significant Activity | [3] |

| 3b | Thiazole-(benz)azole derivative (5-methyl-benzimidazole) | C6 (Glioblastoma) | Significant Activity | [3] |

| 4a | N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide (4d) | A549, HeLa, MCF-7, Du-145 | Moderate to Good | [4] |

| 4b | N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide (4k) | A549, HeLa, MCF-7, Du-145 | Moderate to Good | [4] |

| 4c | N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide (4s) | A549, HeLa, MCF-7, Du-145 | Moderate to Good | [4] |

| 5a | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b) | MCF-7 (Breast) | - | [5] |

| 5b | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c) | MCF-7 (Breast) | - | [5] |

Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound derivative compounds

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathway: Apoptosis Induction

Several this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6] This process involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. Upon receiving an apoptotic stimulus from the compound, the balance shifts towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[5][7]

Caption: Intrinsic apoptosis pathway induced by derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 6a | N-arylazole acetamide (imidazole) | S. aureus | >128 | [8] |

| 6b | N-arylazole acetamide (pyrazole) | S. aureus | >128 | [8] |

| 6c | N-arylazole acetamide (1,2,4-triazole) | C. albicans | <32 | [8] |

| 7a | N4-acetamide of Ciprofloxacin | S. aureus | 0.4-0.9 | [9] |

| 7b | N4-acetamide of Norfloxacin | B. subtilis | 0.6-0.7 | [9] |

| 8a | N-(substituted phenyl)-2-chloroacetamide | S. aureus | Effective | [10] |

| 8b | N-(substituted phenyl)-2-chloroacetamide | MRSA | Effective | [10] |

| 8c | N-(substituted phenyl)-2-chloroacetamide | E. coli | Less Effective | [10] |

| 8d | N-(substituted phenyl)-2-chloroacetamide | C. albicans | Moderately Effective | [10] |

Note: "Effective" indicates reported activity without specific MIC values.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound derivative compounds

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a possible mechanism.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes, with IC50 values indicating the concentration required for 50% inhibition.

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| 9a | Phenol-based acetamide derivative | COX-2 | 0.768 (mol/L) | [11] |

| 9b | Phenol-based acetamide derivative | COX-2 | 0.616 (mol/L) | [11] |

| 10a | N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide (Compound 9) | COX-2 | 0.373 | [12] |

| 11a | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (3b) | - | ED50: 197.5 (µmol/kg) | [13] |

| 11b | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (3r) | - | ED50: 176.6 (µmol/kg) | [13] |

Note: ED50 refers to the effective dose for 50% of the population in in-vivo studies.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Reaction Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to the wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for a set duration.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.[10]

Caption: Workflow for the in vitro COX inhibitor screening assay.

Signaling Pathway: Modulation of NF-κB

The anti-inflammatory effects of some acetamide derivatives may also be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] In inflammatory conditions, signaling molecules like TNF-α can activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2. Certain this compound derivatives may interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.[15][16]

Caption: Modulation of the NF-κB signaling pathway.

Synthesis of this compound Derivatives

The this compound scaffold allows for diverse chemical modifications. A common synthetic approach involves the reaction of a substituted aniline with an appropriate acylating agent.

General Synthesis Protocol

A representative synthesis involves the acylation of a substituted aniline with a chloroacetyl chloride derivative, followed by substitution with various nucleophiles.

Step 1: Synthesis of 2-chloro-N-(substituted phenyl)acetamide A solution of a substituted aniline in a suitable solvent (e.g., glacial acetic acid) is treated with chloroacetyl chloride, often in the presence of a base like sodium acetate. The mixture is typically warmed to facilitate the reaction.[17]

Step 2: Synthesis of the final derivatives The resulting 2-chloro-N-(substituted phenyl)acetamide can then be reacted with various nucleophiles (e.g., phenols, amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to yield the final this compound derivatives.[17]

Caption: General synthesis workflow for derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies suggest that modifications to the parent scaffold can significantly influence the potency and selectivity of these compounds. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future investigations should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TLR-4/Notch1/NF-κB pathway modulation by dapagliflozin: a novel mechanism for neuroprotection in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

The Pivotal Role of N-(4-Acetylphenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(4-Acetylphenyl)acetamide, a key organic compound, serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its synthesis, applications, and the experimental protocols essential for its use in drug development. Its primary significance lies in its role as a precursor to widely used analgesics and cardiovascular drugs, as well as a foundational structure for the development of novel therapeutic agents.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through two classical organic reactions: the Fries rearrangement of phenyl acetate and the Friedel-Crafts acylation of acetanilide. The choice of method often depends on factors such as precursor availability, desired isomer selectivity, and process scalability.

Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. In the context of this compound synthesis, this involves the rearrangement of phenyl acetate to form ortho- and para-hydroxyacetophenone, with the para-isomer being the desired product.[1][2] The reaction is ortho,para-selective, and the ratio of the isomers can be influenced by reaction conditions such as temperature.[1]

Experimental Protocol: Fries Rearrangement

A typical laboratory-scale synthesis via Fries rearrangement is as follows:

-

To a stirred solution of phenyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in stoichiometric amounts.[1]

-

Heat the reaction mixture. The temperature can be adjusted to control the ortho/para selectivity.

-

After the reaction is complete, the mixture is cooled and hydrolyzed with dilute acid to liberate the hydroxyacetophenone products.[1]

-

The ortho and para isomers are then separated, typically by fractional distillation or chromatography.

-

The isolated p-hydroxyacetophenone is then acetylated to yield this compound.

Friedel-Crafts Acylation of Acetanilide

Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring.[3] This reaction involves the treatment of an aromatic compound with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[4][5] For the synthesis of this compound, acetanilide is acylated, leading to the formation of the desired product.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich aromatic ring of acetanilide.[3][4]

// Nodes AcylHalide [label="Acyl Halide\n(R-CO-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(R-CO⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Arene\n(Acetanilide)", fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="Arenium Ion\n(σ-complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aryl Ketone\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AcylHalide -> AcyliumIon [label="+ Lewis Acid", color="#4285F4"]; LewisAcid -> AcyliumIon [style=invis]; Arene -> SigmaComplex [label="+ Acylium Ion\n(Electrophilic Attack)", color="#4285F4"]; AcyliumIon -> SigmaComplex [style=invis]; SigmaComplex -> Product [label="- H⁺\n(Deprotonation)", color="#4285F4"]; } "Mechanism of Friedel-Crafts Acylation"

Experimental Protocol: Friedel-Crafts Acylation

-

Suspend acetanilide in a suitable solvent (e.g., carbon disulfide or dichloromethane).

-

Add a Lewis acid catalyst, such as aluminum chloride, portion-wise while maintaining a low temperature.

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

The product, this compound, is then isolated by filtration, washed, and purified by recrystallization.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a versatile intermediate, most notably in the production of paracetamol and practolol.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol is a widely used over-the-counter analgesic and antipyretic. One of the common industrial routes to paracetamol involves the use of this compound as a key precursor.

Synthetic Pathway from this compound to Paracetamol

The synthesis involves the conversion of the acetyl group of this compound to a hydroxyl group. This is typically achieved through a multi-step process.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Oxime Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Paracetamol [label="Paracetamol\n(N-(4-hydroxyphenyl)acetamide)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Reaction with\nHydroxylamine", color="#4285F4"]; Intermediate -> Paracetamol [label="Beckmann\nRearrangement", color="#4285F4"]; } "Synthesis of Paracetamol from this compound"

Experimental Protocol: Paracetamol Synthesis

A general protocol for the synthesis of paracetamol from this compound is as follows:

-

This compound is reacted with hydroxylamine to form the corresponding oxime.

-

The oxime intermediate then undergoes a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid) to yield N-(4-hydroxyphenyl)acetamide (paracetamol).[6]

-

The crude paracetamol is then purified by recrystallization to obtain the final product with high purity. Yields can range from 35% to 70%.[7]

Synthesis of Practolol

Practolol is a selective β₁ receptor antagonist that has been used in the treatment of cardiac arrhythmias. The synthesis of practolol utilizes this compound as a starting material.

Synthetic Pathway from this compound to Practolol

The synthesis involves the reaction of the phenolic hydroxyl group (after conversion from the acetyl group of the precursor) with epichlorohydrin, followed by reaction with isopropylamine.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide", fillcolor="#FBBC05", fontcolor="#202124"]; Practolol [label="Practolol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Reaction with\nEpichlorohydrin", color="#4285F4"]; Intermediate1 -> Practolol [label="Reaction with\nIsopropylamine", color="#4285F4"]; } "Synthesis of Practolol from this compound"

Experimental Protocol: Practolol Synthesis

-

N-(4-hydroxyphenyl)acetamide (derived from this compound) is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate, N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

-

This intermediate is then treated with isopropylamine, which opens the epoxide ring to form practolol.[8]

-

The final product is isolated and purified. Enantioselective synthesis methods can be employed to obtain the desired (S)-enantiomer of practolol with high enantiomeric excess.[8][9]

Intermediate in the Synthesis of Anticonvulsant Agents

Derivatives of N-phenylacetamide have been extensively investigated for their anticonvulsant properties.[10][11][12] this compound can serve as a versatile starting material for the synthesis of a library of N-phenylacetamide derivatives for screening as potential antiepileptic drugs. The general approach involves the modification of the acetyl group and the acetamide moiety to explore the structure-activity relationship (SAR).[10]

General Workflow for Anticonvulsant Drug Discovery

// Nodes Start [label="this compound\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nN-Phenylacetamide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Anticonvulsant Screening\n(e.g., MES, scPTZ tests)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Screening [color="#5F6368"]; Screening -> SAR [color="#5F6368"]; SAR -> Lead [color="#5F6368"]; } "Drug discovery workflow for anticonvulsants"

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Table 1: Synthesis of Paracetamol from 4-Aminophenol (for yield comparison)

| Starting Material | Reagent | Product | Yield | Reference |

| 4-Aminophenol | Acetic Anhydride | Paracetamol | 88% | [13] |

| 4-Aminophenol | Acetic Anhydride | Paracetamol | 35-70% | [7] |

Table 2: Synthesis of N-Phenylacetamide Derivatives for Anticonvulsant Activity

| Starting Reagents | Product | Yield Range | Reference |

| Amines, Alkylating Reagents | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | 44-78% | [10] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [14] |

| Molecular Weight | 177.20 g/mol | [14] |

| CAS Number | 2719-21-3 | [14] |

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry. Its straightforward synthesis via established methods like the Fries rearrangement and Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an invaluable precursor for the large-scale production of essential medicines such as paracetamol and practolol. Furthermore, its chemical scaffold provides a fertile ground for the development of novel therapeutic agents, particularly in the area of anticonvulsant research. A thorough understanding of its chemistry and application is therefore crucial for professionals engaged in pharmaceutical research and development.

References

- 1. Fries Rearrangement [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Acetylphenyl)acetamide, a para-substituted derivative of acetanilide, holds a significant position in the historical narrative of analgesic and antipyretic drug development. While not a therapeutic agent in itself, its role as a key intermediate in the metabolic pathway of acetanilide to the widely used drug paracetamol (acetaminophen) underscores its importance. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of N-(4--Acetylphenyl)acetamide. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, along with a summary of its quantitative data. Furthermore, this document elucidates its place within the broader metabolic pathway of early synthetic analgesics, offering valuable insights for researchers in drug metabolism, medicinal chemistry, and the history of pharmacology.

Introduction and Historical Context

The story of this compound is intrinsically linked to the dawn of synthetic pharmaceutical chemistry in the late 19th century. Its parent compound, acetanilide, was one of the first synthetic aniline derivatives to be used as an antipyretic and analgesic drug.[1][2] Marketed as Antifebrin in 1886, acetanilide offered an alternative to the then-dominant pain relievers, opium and morphine.[1][3] However, its use was soon marred by significant toxicity, most notably cyanosis due to methemoglobinemia, which prompted the search for safer alternatives.[2][3]

It was not until 1948 that the primary active metabolite of acetanilide responsible for its analgesic and antipyretic effects was identified as paracetamol (acetaminophen).[2] this compound emerges as a crucial, albeit transient, intermediate in one of the metabolic pathways of acetanilide. The historical significance of this compound, therefore, lies in its contribution to understanding the metabolism and mechanism of action of one of the earliest classes of synthetic pain relievers, paving the way for the development of safer and more effective drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling in a laboratory setting. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Synonyms | 4'-Acetamidoacetophenone, 4-Acetylacetanilide | [4] |

| CAS Number | 2719-21-3 | [4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Melting Point | 169 °C | [5] |

| Boiling Point | Decomposes | |

| Appearance | Colorless to white crystalline solid | |

| Solubility in Water | Slightly soluble | |

| LogP (Octanol/Water) | 1.24 | [5] |

| Solubility (Organic) | Soluble in ethanol, acetone, and chloroform |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of acetanilide, predominantly at the para position due to the ortho,para-directing effect of the acetamido group.

Experimental Protocol: Friedel-Crafts Acylation of Acetanilide

Materials:

-

Acetanilide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beaker

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The apparatus should be protected from atmospheric moisture using drying tubes.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

Acylation of Acetanilide: Dissolve acetanilide (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetanilide solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Metabolic Pathway and Biological Significance

This compound itself is not known to possess significant pharmacological activity. Its primary biological relevance stems from its role as an intermediate in the metabolism of acetanilide. The metabolic fate of acetanilide is a critical aspect of its pharmacology and toxicology.

The major metabolic pathway of acetanilide involves hydroxylation to form N-acetyl-p-aminophenol (paracetamol), which is the active analgesic and antipyretic compound.[2] A minor portion of acetanilide is hydrolyzed to aniline, which is responsible for the toxic side effect of methemoglobinemia.[2] While the direct precursor to paracetamol in this pathway is often depicted as 4-hydroxyacetanilide, this compound can be considered a conceptual intermediate in a pathway involving acylation of the aniline metabolite.

A more direct metabolic link is the further metabolism of paracetamol. A small fraction of paracetamol is oxidized by cytochrome P450 enzymes to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[6] However, in cases of overdose, glutathione stores are depleted, leading to NAPQI binding to cellular proteins and causing severe liver damage.[6]

Caption: Metabolic pathway of Acetanilide.

Conclusion

This compound serves as a significant historical and chemical link in the evolution of analgesic pharmaceuticals. While devoid of direct therapeutic application, its identity as a metabolic intermediate of acetanilide was a pivotal discovery in understanding drug metabolism and toxicity. The synthesis of this compound via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution and remains a valuable reaction in organic synthesis. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and metabolic context, offering a valuable resource for professionals in the fields of drug development, medicinal chemistry, and the history of science. A comprehensive understanding of such historical compounds provides a richer context for contemporary drug discovery and development efforts.

References

- 1. friedal craft achlation of acetanilide | Filo [askfilo.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Paracetamol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Acetylphenyl)acetamide from 4-aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(4-acetylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the acetylation of the amino group of 4-aminoacetophenone using acetic anhydride. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data for the resulting product.

Introduction

This compound is a chemical compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Its structure features both an acetamido group and an acetyl group on a benzene ring, making it a versatile intermediate for various chemical transformations. The synthesis described herein is a straightforward and efficient N-acetylation of an aromatic amine.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond. Acetic acid is generated as a byproduct.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of aromatic amines.

3.1. Materials and Equipment

Reagents:

-

4-Aminoacetophenone

-

Acetic Anhydride

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Erlenmeyer flask (125 mL)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Beaker

-

Büchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass rod

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR)

3.2. Safety Precautions

-

4-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1][2][3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[4][5][6][7] Handle in a well-ventilated fume hood and wear appropriate PPE.

-

The reaction should be performed in a well-ventilated laboratory or fume hood.

3.3. Synthetic Procedure

-

Reaction Setup: In a 125 mL Erlenmeyer flask, add 4-aminoacetophenone (1.0 eq).

-

Addition of Acetic Anhydride: In a fume hood, carefully add acetic anhydride (1.1 - 1.5 eq) to the Erlenmeyer flask containing the 4-aminoacetophenone.

-

Reaction Conditions: Gently heat the mixture on a hot plate to approximately 80-100°C with continuous stirring for 30-60 minutes. The solid should dissolve, and the reaction mixture may become colored.

-

Work-up: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add cold deionized water to the reaction mixture to quench the excess acetic anhydride. This process is exothermic and may cause the mixture to boil; therefore, the addition should be done cautiously.

-

Precipitation: Continue adding water until a precipitate (the crude product) forms. Cool the mixture in an ice bath to maximize precipitation.

-

Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

3.4. Purification

The crude product can be purified by recrystallization.

-

Solvent Selection: A common solvent system for recrystallization of acetanilide derivatives is a mixture of ethanol and water.

-

Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Yellow to brown crystalline powder[2] | 105-107[2] |

| This compound | C₁₀H₁₁NO₂ | 177.20[4] | White to off-white solid | 166-168 (literature) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.04 (d, J = 8.44 Hz, 2H), 7.33 (d, J = 8.44 Hz, 2H), 2.65 (s, 3H), 2.22 (s, 3H) (Signals may vary slightly based on solvent and instrument) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.0, 168.7, 142.8, 134.0, 129.8, 119.0, 26.6, 24.8 (Signals may vary slightly based on solvent and instrument) |

| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1670 (C=O, amide I), ~1660 (C=O, ketone), ~1595 (C=C aromatic), ~1540 (N-H bend, amide II) |

| Mass Spec. (GC-MS) | m/z = 177 (M⁺)[1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

This document provides a comprehensive guide for the synthesis and characterization of this compound. Adherence to the safety precautions and procedural steps is crucial for a successful and safe experiment. The provided data should serve as a reference for product verification.

References

- 1. rsc.org [rsc.org]

- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 3. 4-Acetamidoacetophenone [webbook.nist.gov]

- 4. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Recrystallization for the Purification of N-(4-Acetylphenyl)acetamide

Introduction

Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but extensively at higher temperatures.[2] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]

N-(4-Acetylphenyl)acetamide, also known as 4'-acetamidoacetophenone, is a chemical intermediate with the molecular formula C₁₀H₁₁NO₂.[3] Its purity is crucial for subsequent applications in research and development. This document provides a detailed protocol for the purification of crude this compound using a mixed-solvent system of ethanol and water. This solvent pair is effective as the compound is soluble in ethanol and poorly soluble in water; the combination allows for precise control over the crystallization process.[4]

Materials and Equipment

Reagents:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Distilled or Deionized Water

-

Activated Charcoal (optional, for colored impurities)

Equipment:

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Powder funnel

-

Stemless glass funnel (for hot filtration)

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source (aspirator or pump)

-

Watch glass

-

Spatula

-

Ice bath

-

Melting point apparatus

Experimental Protocol

This protocol outlines the step-by-step procedure for purifying this compound.

Step 1: Dissolution

-

Weigh approximately 2.0 g of crude this compound and place it into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 20-30 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add the minimum amount of additional hot ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent to ensure a good recovery yield.[5]

Step 2: Decolorization (Optional)

-

If the solution is colored, remove it from the heat source and allow it to cool slightly.

-

Add a small amount (tip of a spatula) of activated charcoal to the solution.[6]

-

Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.

Step 3: Hot Gravity Filtration (Conditional)

-

This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.

-

Pre-heat a stemless glass funnel and a 250 mL Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.

-

Place a piece of fluted filter paper into the pre-heated stemless funnel.

-

Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.

Step 4: Inducing Crystallization

-

Heat the clear filtrate to just below boiling.

-

Add hot water dropwise to the hot ethanol solution while stirring until the solution begins to show persistent cloudiness (the cloud point).[5] This indicates that the solution is saturated.

-

Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

Step 5: Cooling and Crystallization

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]

Step 6: Crystal Collection (Vacuum Filtration)

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

-

Wet the filter paper with a small amount of ice-cold distilled water.

-

Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.

-

Rinse the Erlenmeyer flask with a small amount of ice-cold ethanol-water mixture to transfer any remaining crystals and pour this into the funnel.

Step 7: Washing and Drying

-

With the vacuum still on, wash the crystals on the filter paper with a small portion of ice-cold distilled water to remove any residual mother liquor containing impurities.[2]

-

Continue to draw air through the crystals for 15-20 minutes to help them dry.

-

Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.

-

Once dry, weigh the purified this compound and calculate the percent recovery.

-

Determine the melting point of the purified product to assess its purity. The literature melting point for pure this compound is 169 °C.[3]

Data Presentation

The following table summarizes the key quantitative parameters for a typical recrystallization procedure as described above.

| Parameter | Value | Unit |

| Mass of Crude Sample | ~ 2.0 | g |

| Initial Volume of Ethanol | 20 - 30 | mL |

| Dissolution Temperature | ~ 78 (Boiling Point of Ethanol) | °C |

| Cooling Temperature (Ice Bath) | 0 - 5 | °C |

| Expected Percent Recovery | 75 - 90 | % |

| Melting Point (Literature) | 169 | °C[3] |

| Melting Point (Expected) | 167 - 169 | °C |

Visualization

The following diagram illustrates the logical workflow of the recrystallization procedure.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Choosing the Best Solvent for N-(4-Acetylphenyl)acetamide Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for selecting the optimal solvent for the recrystallization of N-(4-Acetylphenyl)acetamide, a common intermediate and impurity in pharmaceutical synthesis. The protocol outlines a systematic approach to solvent selection and provides a general procedure for recrystallization to obtain a high-purity solid.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have high solubility at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of pure crystals.

Solvent Selection for this compound

The selection of an appropriate solvent is critical for successful recrystallization. This compound (also known as 4'-acetamidoacetophenone) is a polar molecule containing both an acetamido and an acetyl group attached to a benzene ring. This structure suggests that polar solvents will be more effective at dissolving it than nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Structure | Polarity | Solubility at Room Temperature (25 °C) | Solubility at Boiling Point | Suitability for Recrystallization |

| Water | H₂O | High | Sparingly Soluble | Soluble | Good, especially for removing non-polar impurities. May require a large volume of solvent. |

| Ethanol | CH₃CH₂OH | High | Moderately Soluble | Very Soluble | Excellent choice. Often used in combination with water to optimize solubility. |

| Methanol | CH₃OH | High | Soluble | Very Soluble | May be too effective a solvent, leading to lower recovery yields. |

| Isopropanol | (CH₃)₂CHOH | Medium | Sparingly to Moderately Soluble | Soluble | Potentially a good solvent. |

| Acetone | (CH₃)₂CO | Medium | Soluble | Very Soluble | Likely too good a solvent, resulting in poor recovery. |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Medium | Sparingly Soluble | Soluble | A possible candidate, but ethanol or water are generally preferred. |

| Toluene | C₆H₅CH₃ | Low | Insoluble | Sparingly Soluble | Poor solvent for this polar compound. |

| Heptane/Hexane | C₇H₁₆/C₆H₁₄ | Low | Insoluble | Insoluble | Unsuitable as a primary solvent, but can be used as an anti-solvent in a mixed solvent system. |

Based on this qualitative analysis, ethanol and water , or a mixture of the two, are the most promising solvent systems for the recrystallization of this compound. An ethanol/water mixture often provides the ideal balance of solubility characteristics.

Experimental Protocols

Protocol for Determining an Optimal Solvent System

This protocol describes a small-scale experiment to efficiently determine the best solvent or solvent mixture for recrystallization.

Materials:

-

This compound (crude)

-

Selection of test solvents (e.g., water, ethanol, isopropanol)

-

Test tubes

-

Hot plate or water bath

-

Spatula

-

Glass stirring rod

Procedure:

-

Place approximately 50-100 mg of crude this compound into several test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath or on a hot plate.

-

Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the test tubes to cool slowly to room temperature.

-

Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

-

Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of well-formed crystals is the most suitable.

-